molecular formula C18H25N3O2S2 B6918870 N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide

Cat. No.: B6918870
M. Wt: 379.5 g/mol
InChI Key: MAJVDPOSGDYEDM-UHFFFAOYSA-N
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Description

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an ethanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-3-25(22,23)20(2)16-9-11-21(12-10-16)14-18-19-13-17(24-18)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJVDPOSGDYEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the ethanesulfonamide group is attached via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

N-methyl-N-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry .

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